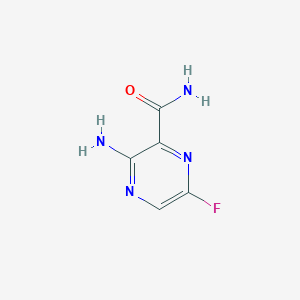

3-Amino-6-fluoropyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-fluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRZZYCKWGVSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Pyrazine Carboxamides in Medicinal Chemistry

The story of pyrazine (B50134) carboxamides in medicine is deeply rooted in the fight against infectious diseases. Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms in a 1,4-orientation. This structural motif has proven to be a versatile component in the design of biologically active molecules.

The seminal moment for this class of compounds came with the discovery of Pyrazinamide (B1679903), a derivative of pyrazinecarboxamide, as a first-line antitubercular agent. researchgate.net Its introduction into clinical practice was a landmark event, contributing significantly to shortening the duration of tuberculosis treatment. researchgate.net Pyrazinamide functions as a prodrug, which is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. researchgate.net This historical success spurred decades of research into the synthesis and biological evaluation of other pyrazine carboxamide derivatives, revealing a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net This foundational work established the pyrazine carboxamide core as a robust and fruitful scaffold for medicinal chemistry exploration.

The Significance of the 3 Amino 6 Fluoropyrazine 2 Carboxamide Scaffold in Drug Discovery

The specific scaffold of 3-Amino-6-fluoropyrazine-2-carboxamide is a testament to the principles of rational drug design, where deliberate structural modifications are made to optimize a molecule's therapeutic potential. Each component of this scaffold—the pyrazine (B50134) ring, the amino group, the carboxamide moiety, and the fluorine atom—plays a critical role in its utility.

The pyrazine ring itself is often employed as a bioisostere for other aromatic rings like benzene (B151609) or pyridine, offering a unique combination of aromaticity and polar interactions due to the embedded nitrogen atoms. The amino and carboxamide groups are key hydrogen bond donors and acceptors, facilitating strong and specific interactions with the amino acid residues within the binding sites of target proteins and enzymes.

The strategic incorporation of a fluorine atom at the 6-position is particularly significant. Fluorine is the most electronegative element, and its introduction into a drug molecule can have profound effects on its properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can block sites of metabolic degradation, prolonging the drug's half-life in the body. nih.gov

Binding Affinity: Fluorine can alter the electron distribution of the molecule, potentially enhancing binding interactions with the target protein through electrostatic or dipole interactions. scispace.com

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the amino group, which can influence the molecule's ionization state, solubility, and ability to cross cell membranes. nih.gov

Conformational Control: Due to its small size, fluorine introduces minimal steric hindrance while potentially influencing the preferred conformation of the molecule to better fit a target's binding site. scispace.com

A prominent example highlighting the power of a fluorinated pyrazine carboxamide scaffold is the antiviral drug Favipiravir (T-705). nih.govabidipharma.com Structurally, Favipiravir is 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, differing from the subject of this article only by a hydroxyl group instead of an amino group at the 3-position. nih.gov Favipiravir is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp) and is effective against a wide range of RNA viruses. nih.govjst.go.jp Its success underscores the therapeutic potential embedded within the 6-fluoropyrazine-2-carboxamide core.

Overview of Current Research Landscape Pertaining to 3 Amino 6 Fluoropyrazine 2 Carboxamide

The 3-Amino-6-fluoropyrazine-2-carboxamide scaffold and its close analogs are at the forefront of contemporary research, primarily serving as key intermediates and core structures for novel inhibitors targeting enzymes implicated in cancer and infectious diseases.

In oncology, derivatives of the 3-aminopyrazine-2-carboxamide (B1665363) scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov FGFRs are a family of receptor tyrosine kinases whose aberrant activation is a known driver in various cancers. nih.gov Studies have led to the identification of pan-FGFR inhibitors with favorable in vitro activity against multiple FGFR isoforms, demonstrating the ability to block downstream signaling pathways and exhibit potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov

In the realm of infectious diseases, research continues to build on the historical success of Pyrazinamide (B1679903). Numerous studies have reported the synthesis and evaluation of N-substituted 3-aminopyrazine-2-carboxamides and related structures for their antimicrobial properties. researchgate.net These investigations have yielded compounds with significant activity against various strains of mycobacteria, including multidrug-resistant Mycobacterium tuberculosis. nih.govmdpi.com For instance, derivatives have been designed as potential inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS), an essential enzyme for bacterial survival, representing a novel mechanism of action. nih.gov The data below summarizes findings from various studies on derivatives of the core aminopyrazine carboxamide scaffold, illustrating the impact of different substitutions on their biological activity.

| Compound Derivative | Target/Organism | Activity Measurement | Reported Value | Reference |

|---|---|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL | researchgate.net |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 6 µM | mdpi.com |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Pseudomonas aeruginosa | MIC | 250 µM | mdpi.com |

| 3-amino-N-heptylpyrazine-2-carboxamide | Staphylococcus aureus | MIC | 250 µM | mdpi.com |

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative (18i) | FGFR1-4 Kinase | IC50 | Favorable in vitro activity | nih.gov |

| Favipiravir-RTP (Active form of Favipiravir) | Influenza Viral RdRp | IC50 | 341 nM | medchemexpress.com |

The versatility and established biological relevance of the this compound scaffold ensure its continued prominence in the field of medicinal chemistry. Its role as a foundational element for developing targeted therapies for cancer, infectious diseases, and potentially other conditions, positions it as a molecule of significant interest for future drug discovery endeavors.

An in-depth exploration of the synthetic methodologies for this compound reveals a strategic, multi-step approach that leverages fundamental reactions in heterocyclic chemistry. The construction of this molecule and its analogues is centered on the initial formation of the core pyrazine-2-carboxamide structure, followed by the precise installation and subsequent modification of key functional groups.

Molecular Mechanisms of Action for 3 Amino 6 Fluoropyrazine 2 Carboxamide and Its Analogues

Elucidation of Anti-Mycobacterial Targets

Analogues of 3-amino-6-fluoropyrazine-2-carboxamide have emerged as promising agents in the fight against tuberculosis, exhibiting potent activity against Mycobacterium tuberculosis. Their efficacy is largely attributed to the inhibition of essential enzymatic machinery within the bacterium, primarily targeting fatty acid biosynthesis and protein synthesis.

Interaction with Fatty Acid Biosynthesis Enzymes (e.g., FAS I, InhA)

The mycobacterial cell wall is a complex and unique structure, rich in mycolic acids, which are long-chain fatty acids crucial for the bacterium's survival and pathogenesis. The biosynthesis of these mycolic acids is a key target for many anti-tubercular drugs. Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been investigated for their ability to interfere with this pathway.

Docking studies have suggested that these compounds could act as inhibitors of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a vital enzyme in the fatty acid synthase-II (FAS-II) system. InhA is responsible for the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a critical step in the elongation of fatty acid chains. The inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death. For instance, a series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, were shown to possess whole-cell activity against M. tuberculosis H37Rv, with molecular docking studies indicating that the active compounds share common binding interactions with known InhA inhibitors. mdpi.com

While direct enzymatic inhibition data for this compound on FAS I or InhA is not extensively available in the public domain, the minimum inhibitory concentration (MIC) values of its analogues against M. tuberculosis provide strong evidence of their potent anti-mycobacterial effects.

| Compound | Substituent (R) | MIC against M. tuberculosis H37Rv (µg/mL) | MIC against M. tuberculosis H37Rv (µM) |

|---|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 2,4-dimethoxyphenyl | 12.5 | 46 |

Inhibition of Aminoacyl-tRNA Synthetases (e.g., Prolyl-tRNA Synthetase)

Protein synthesis is another fundamental process that can be targeted for antimicrobial drug development. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a crucial step in translating the genetic code into proteins. The inhibition of these enzymes leads to the cessation of protein synthesis and subsequent cell death.

Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of prolyl-tRNA synthetase (ProRS), an enzyme responsible for charging proline to its tRNA. A study on 3-acylaminopyrazine-2-carboxamides, designed as adenosine-mimicking inhibitors, revealed significant anti-mycobacterial activity. nih.govnih.gov The most active compounds in this series were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, which exhibited MIC values ranging from 1.95 to 31.25 µg/mL against various mycobacterial strains, including multidrug-resistant strains of M. tuberculosis. nih.govnih.gov

Further investigations into 3-benzylaminopyrazine-2-carboxamide derivatives confirmed their potential as inhibitors of human cytosolic ProRS (HcProRS), with some compounds showing EC50 values in the low micromolar range in a thermal shift assay. mdpi.com This suggests that the pyrazinamide (B1679903) core can serve as a scaffold for developing selective inhibitors against both human and mycobacterial ProRS.

| Compound Series | Target | Key Findings |

|---|---|---|

| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterial Prolyl-tRNA Synthetase (ProRS) | MIC values ranging from 1.95 to 31.25 µg/mL against various mycobacterial strains. nih.govnih.gov |

| 3-benzylaminopyrazine-2-carboxamide derivatives | Human cytosolic Prolyl-tRNA Synthetase (HcProRS) | EC50 values as low as 3.77 µM in a thermal shift assay. mdpi.com |

Mechanisms Underlying Anticancer Efficacy

In addition to their anti-mycobacterial properties, analogues of this compound have demonstrated potential as anticancer agents. Their mechanism of action in this context involves the modulation of key signaling pathways that are often dysregulated in cancer.

Disruption of Signal Transduction Pathways (e.g., FGFR Signaling)

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a known driver in various cancers. Consequently, FGFRs have become important targets for cancer therapy.

Recent research has identified 3-amino-pyrazine-2-carboxamide derivatives as novel and potent inhibitors of FGFRs. nih.gov Structure-activity relationship (SAR) studies have led to the development of compounds with pan-FGFR inhibitory activity. For example, the derivative 18i was identified as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4. nih.gov This compound was shown to block the activation of FGFR and its downstream signaling pathways at the submicromolar level, leading to potent antitumor activity in multiple cancer cell lines with FGFR abnormalities. nih.gov Another study identified an indazole derivative of a pyrazine-2-carboxamide, compound 9u, as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM. researchgate.net

| Compound Derivative | Target | IC50 (nM) |

|---|---|---|

| Indazole derivative 9u | FGFR1 | 3.3 |

| GZD824 | FGFR1 | 4.14 ± 0.96 |

| GZD824 | FGFR2 | 2.77 ± 0.082 |

| GZD824 | FGFR3 | 8.10 ± 0.15 |

The inhibitory activity of these compounds against various tyrosine kinases, including AXL1 and TRKA, has also been reported, suggesting a broader spectrum of anticancer activity. ajchem-a.com

Ligand-Receptor Interactions (e.g., Androgen Receptor)

The androgen receptor (AR) is a key driver of prostate cancer development and progression. While direct evidence linking this compound to AR antagonism is limited, the broader class of pyrazine-containing heterocyclic compounds has been explored for such activity. The development of nonsteroidal AR antagonists is a major focus in prostate cancer research. mdpi.com Second-generation antagonists like enzalutamide (B1683756) have demonstrated significant clinical benefits. mdpi.com The structural features of pyrazinecarboxamides could potentially be exploited to design novel AR antagonists, though specific research on this compound in this context is not yet prominent.

Biophysical Mechanisms of Ion Channel Modulation

Ion channels are crucial for a wide range of physiological processes, and their modulation presents a therapeutic strategy for various diseases. While research specifically detailing the biophysical mechanisms of this compound on ion channels is sparse, studies on related pyrazine (B50134) carboxamide structures have shown significant activity.

A notable example is the investigation of 6-aryl-2-pyrazinecarboxamides as potent blockers of the human Na(v)1.8 sodium channel. nih.gov This voltage-gated sodium channel is predominantly expressed in sensory neurons and is implicated in pain pathways. The ability of these pyrazine derivatives to block Na(v)1.8 suggests a potential therapeutic application in neuropathic pain. The mechanism of action likely involves the physical occlusion of the ion-conducting pore or allosteric modulation of the channel's gating properties. However, detailed biophysical characterization, such as the specific binding site and the effect on channel kinetics (activation, inactivation, and deactivation), would be necessary to fully elucidate the mechanism. The development of synthetic methods to assay the functional properties of ion channels that are typically resistant to biophysical characterization will be crucial in exploring the effects of compounds like this compound. elifesciences.org

Information regarding the mode of action of this compound in plant biochemical pathways is not available in the current scientific literature.

Extensive searches for the effects of this compound on plant life, including its potential as an herbicide or plant growth regulator, have yielded no specific information. Research on this compound and its analogues has been focused primarily on its potential applications in the pharmaceutical field, specifically for its antimicrobial and anticancer properties.

While some derivatives of pyrazinecarboxamide have been investigated for herbicidal activity, these are structurally different from this compound. Furthermore, detailed molecular mechanisms of action for these related compounds in plant biochemical pathways are not well-documented in the public domain.

Therefore, it is not possible to provide an article on the mode of action of this compound in plant biochemical pathways as requested, due to a lack of available scientific data.

Structure Activity Relationship Sar and Structural Biology of 3 Amino 6 Fluoropyrazine 2 Carboxamide Derivatives

Comprehensive Analysis of Substituent Effects on the Pyrazine (B50134) Ring

The pyrazine ring serves as the core scaffold for this class of compounds, and substitutions upon it are critical in determining biological efficacy. The nature, position, and electronic properties of these substituents significantly modulate the molecule's interaction with biological targets.

The 3-amino group is a crucial determinant of activity for this class of molecules. Its presence is integral to the molecule's conformation through the formation of an intramolecular hydrogen bond (IMHB) with the oxygen of the 2-carboxamide (B11827560) moiety. nih.govmdpi.com This interaction helps to lock the molecule in a specific, planar conformation that is often favorable for binding to a biological target. mdpi.com Modifications to this amino group, such as acylation, have been explored to create derivatives like 3-acylaminopyrazine-2-carboxamides, which have shown potent antimycobacterial activity. mdpi.com The design of these derivatives often builds upon mimicking the binding modes of known inhibitors, where the pyrazine scaffold acts as a bioisostere for other heterocyclic systems. mdpi.com

The fluorine atom at the 6-position, a hallmark of the parent compound, plays a multifaceted role typical of fluorine in medicinal chemistry. mdpi.com While the specific SAR for this position is not extensively detailed in the literature for this exact scaffold, the introduction of fluorine is known to enhance metabolic stability, increase membrane permeability, and modulate the electronic properties of the aromatic ring system. mdpi.com These modifications can lead to improved pharmacokinetic profiles and more potent target binding.

Beyond the foundational amino and fluoro groups, other substitutions on the pyrazine ring have been systematically investigated to establish clear structure-activity relationships.

Halogen Substitutions: The introduction of different halogens has a notable impact. For instance, in a series of related pyrazine-2-carboxylic acid amides, a chlorine atom at the 6-position was a common feature in compounds tested for antimycobacterial and photosynthesis-inhibiting activities. researchgate.net The presence of a 5-tert-butyl-6-chloro substitution pattern on the pyrazine ring was found in the compound with the highest antituberculotic activity (72% inhibition), highlighting the synergistic effect of combining halogen and bulky alkyl groups. researchgate.net

Alkyl/Aryl Substitutions: The addition of alkyl and aryl groups significantly influences the lipophilicity and, consequently, the biological activity of these derivatives.

Alkyl Groups: Studies on 3-(alkylamino)-N-methylpyrazine-2-carboxamides demonstrated that antimycobacterial activity is closely linked to the lipophilicity conferred by the alkyl chain. mdpi.com A longer alkyl chain in the 3-alkylamino substituent was more favorable for activity. mdpi.com Specifically, compounds with hexyl, heptyl, and octyl chains at this position showed the most promising activity against Mycobacterium tuberculosis. mdpi.com Similarly, among N-substituted 3-aminopyrazine-2-carboxamides, activity against M. tuberculosis and M. kansasii increased with the growing length of the alkyl side chain on the carboxamide nitrogen. nih.govnih.gov

Aryl Groups: Phenyl and benzyl (B1604629) substitutions, particularly on the carboxamide nitrogen, have also been explored. nih.gov In one series, phenyl and alkyl derivatives exhibited antibacterial activity, whereas the corresponding benzyl derivatives did not. nih.govnih.gov The most active compound against M. tuberculosis H37Rv in this study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, indicating that specific substitution patterns on the aryl ring are highly beneficial. nih.govnih.gov

Table 1: Influence of Pyrazine Ring and Carboxamide Substituents on Antimycobacterial Activity This is an interactive table. You can sort and filter the data by clicking on the headers.

| Compound Series | Substituent Type | Key Finding | Example of Most Active Compound | Reference |

|---|---|---|---|---|

| Substituted pyrazine-2-carboxylic acid amides | 5-tert-butyl, 6-chloro | Highest antituberculotic activity (72% inhibition) observed with this combination. | 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | researchgate.net |

| 3-(Alkylamino)-N-methylpyrazine-2-carboxamides | 3-Alkylamino chain length | Activity increases with chain length; hexyl, heptyl, and octyl chains are optimal. | 3-(Hexylamino)-N-methyl-pyrazine-2-carboxamide | mdpi.com |

| N-Substituted 3-aminopyrazine-2-carboxamides | N-Alkyl chain length | Antimycobacterial activity increases with the length of the carbon side chain. | 3-Amino-N-octylpyrazine-2-carboxamide | nih.govnih.gov |

| N-Substituted 3-aminopyrazine-2-carboxamides | N-Aryl substitution | Phenyl derivatives showed activity; specific substitutions are key. | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | nih.govnih.gov |

| 3-Benzylaminopyrazine-2-carboxamides | Benzylamino at C3 | 4-methyl substitution on the benzyl ring provided the best activity (MIC = 6 µM). | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | mdpi.comresearchgate.net |

Critical Role of the Carboxamide Moiety in Ligand-Target Interactions

The carboxamide group at the 2-position is not merely a passive linker but an essential functional group that plays a pivotal role in molecular recognition and binding to biological targets. mdpi.commdpi.com Its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions within an enzyme's active site.

Studies targeting mycobacterial prolyl-tRNA synthetase (ProRS) revealed that the NH₂ group of the C-2 carboxamide is crucial for the interaction. mdpi.com This was confirmed by the complete inactivity of methyl ester intermediates, where the carboxamide is replaced by an ester moiety. mdpi.com The carboxamide's carbonyl oxygen is also vital, often participating in an intramolecular hydrogen bond with the 3-amino group, which pre-organizes the ligand for optimal target engagement. nih.govmdpi.com In docking studies with mycobacterial enoyl-ACP reductase (InhA), the carboxamide moiety was shown to form a hydrogen bond network with key residues like Tyr 158 and the NAD+ cofactor. mdpi.com

The two protons on the nitrogen of the primary carboxamide (-CONH₂) are fundamentally important for biological activity. They serve as hydrogen bond donors, and their removal has been shown to be detrimental. mdpi.com

To test this hypothesis, derivatives were synthesized where one or both protons were replaced by methyl groups (N-methyl and N,N-dimethyl derivatives). mdpi.com These modifications led to a complete loss of antimycobacterial activity. mdpi.com This finding unequivocally demonstrates that both hydrogens of the unsubstituted carboxamide are essential for the molecule's mechanism of action, presumably by forming two key hydrogen bonds with the target enzyme. mdpi.com

While N-alkylation of the carboxamide nitrogen generally reduces or abolishes activity against certain targets like ProRS, it can modulate other properties like lipophilicity. mdpi.commdpi.com In some series, increasing the length of an N-alkyl chain (from methyl to ethyl, etc.) while adjusting another part of the molecule led to a significant decrease in antimycobacterial activity, suggesting a stringent spatial requirement at the active site around the carboxamide group. mdpi.com

Stereochemical Determinants of Pharmacological Activity

The core structure of 3-amino-6-fluoropyrazine-2-carboxamide is achiral. Therefore, stereochemical considerations only become relevant when chiral centers are introduced through substitutions on the pyrazine ring or the carboxamide moiety. The existing body of research on this specific scaffold and its close analogs has primarily focused on modifications using achiral substituents. As a result, there is limited published data directly addressing the differential pharmacological activity of stereoisomers within this particular class of compounds. Further investigation into chiral derivatives would be necessary to elucidate the stereochemical determinants of their activity.

Quantitative Correlations Between Structural Features and Biological Response

Quantitative structure-activity relationship (QSAR) studies have established a clear correlation between the physicochemical properties of these derivatives, particularly lipophilicity, and their biological response.

A study on substituted amides of pyrazine-2-carboxylic acids found a quasi-parabolic dependence between photosynthesis inhibitory activity and the logarithm of the partition coefficient (log P). researchgate.net This indicates that there is an optimal level of lipophilicity for this activity; compounds that are either too hydrophilic or too lipophilic show diminished potency. researchgate.net The compound with the highest antituberculotic activity in this series also possessed the highest lipophilicity (log P = 6.85), suggesting that for mycobacterial targets, higher lipophilicity is generally favorable for cell wall penetration. researchgate.net

This relationship was further clarified in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, where the antimycobacterial activity against M. tuberculosis was found to be closely connected with lipophilicity, measured by the chromatographic capacity factor (log k). mdpi.com The analysis revealed a bilinear dependence of activity on lipophilicity. A strong increase in activity was observed as log k increased up to a certain point (log k ≈ 0.88), after which further increases in lipophilicity resulted in only a slight increase in inhibitory activity. mdpi.com This again points to an optimal range of lipophilicity for maximum efficacy.

Table 2: Correlation between Lipophilicity (log k) and Antimycobacterial Activity (MIC) for 3-(Alkylamino)-N-methylpyrazine-2-carboxamides This is an interactive table. You can sort and filter the data by clicking on the headers.

| Compound | Alkyl Chain (R²) at C3 | log k | **MIC (μg/mL) vs. *M. tuberculosis*** | Relationship |

|---|---|---|---|---|

| 12 | C₄H₉ | 0.401 | >1000 | Low lipophilicity, low activity |

| 13 | C₅H₁₁ | 0.655 | 62.5 | Increasing lipophilicity, increasing activity |

| 14 | C₆H₁₃ | 0.876 | 25 | Optimal lipophilicity range reached |

| 15 | C₇H₁₅ | 1.121 | 25 | Activity plateaus with further increase |

| 16 | C₈H₁₇ | 1.359 | 25 | Activity plateaus with further increase |

Data sourced from a study on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. mdpi.com

Computational and in Silico Investigations of 3 Amino 6 Fluoropyrazine 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for predicting the binding affinity of novel compounds. For derivatives of the 3-aminopyrazine-2-carboxamide (B1665363) scaffold, docking studies have been pivotal in elucidating interactions with both microbial and mammalian targets.

The 3-aminopyrazine-2-carboxamide core is a well-established scaffold in the development of antimycobacterial agents. Molecular docking studies have been employed to predict how its derivatives, including the 6-fluoro analog, interact with key enzymes in Mycobacterium tuberculosis.

Enoyl-ACP Reductase (InhA): InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids, which are vital components of the mycobacterial cell wall. mdpi.com Docking simulations of related pyrazinamide (B1679903) derivatives into the InhA active site (PDB ID: 4TRO) reveal key interactions that likely contribute to their inhibitory activity. mdpi.commdpi.com The pyrazine (B50134) core is positioned to form hydrogen bonds with the backbone of residues like Gly96, while the carboxamide group can interact with the catalytic Tyr158 residue and the NAD+ cofactor. mdpi.com The 3-amino group acts as a hydrogen bond donor, further stabilizing the complex within the active site. The substitution at the 6-position with a fluorine atom can influence the electronic properties and binding affinity of the compound.

Prolyl-tRNA Synthetase (ProRS): Aminoacyl-tRNA synthetases (aaRS) are essential for protein synthesis, making them attractive targets for antimicrobial drug development. The 3-aminopyrazine-2-carboxamide scaffold has been investigated as an adenosine-mimicking inhibitor of ProRS. nih.gov Docking studies suggest that these compounds bind to the ATP-binding site of the enzyme, mimicking the interactions of the natural adenine (B156593) core. nih.gov Key interactions involve hydrogen bonds formed by the pyrazine nitrogens and the amino and carboxamide groups with residues in the active site, disrupting the normal catalytic function of the enzyme. nih.gov

| Target Enzyme | Interacting Residues/Cofactors | Predicted Interactions |

| InhA | Tyr158, Gly96, NAD+ | Hydrogen bonding, Pi-stacking |

| ProRS | ATP-binding site residues | Hydrogen bonding, Adenosine mimicry |

Beyond antimicrobial applications, the pyrazine scaffold has been explored for its potential to modulate human protein targets involved in diseases like cancer.

Fibroblast Growth Factor Receptors (FGFR): FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation and differentiation; their deregulation is implicated in various cancers. nih.govresearchgate.net Derivatives of 3-amino-pyrazine-2-carboxamide have been designed and evaluated as novel FGFR inhibitors. nih.gov Molecular docking into the kinase domain of FGFR1 and FGFR2 has shown that these compounds can form multiple hydrogen bonds with key residues in the hinge region of the ATP-binding pocket. nih.govresearchgate.net The 3-amino group and pyrazine nitrogen atoms are often crucial for these hinge-binding interactions, a common feature of kinase inhibitors. researchgate.net

While extensive research on 3-Amino-6-fluoropyrazine-2-carboxamide's interaction with the Androgen Receptor is not widely documented in the available literature, docking studies on other heterocyclic compounds targeting the AR ligand-binding pocket suggest that key interactions typically involve hydrogen bonds with residues like Gln711 and Arg752, and hydrophobic interactions within the pocket. frontiersin.org

| Target Receptor | Key Interaction Site | Predicted Interactions |

| FGFR1/2 | ATP-binding pocket (Hinge region) | Hydrogen bonding |

| Androgen Receptor | Ligand-binding pocket | Hydrophobic interactions, Hydrogen bonding |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the analysis of conformational changes over time. For derivatives of 3-aminopyrazine-2-carboxamide, MD simulations have been used to refine docking poses and confirm the stability of predicted interactions. semanticscholar.orgnih.gov

Studies on related N-substituted 3-aminopyrazine-2-carboxamides have utilized MD simulations with force fields like AMBER10:EHT to predict their three-dimensional structures. nih.govmdpi.comnih.gov A significant finding from these conformational analyses is the consistent presence of a stable intramolecular hydrogen bond (IMHB) between the hydrogen of the 3-amino group and the oxygen of the 2-carboxamide (B11827560) group. nih.gov This interaction locks the molecule into a planar conformation, which influences its physicochemical properties and how it presents itself to a protein binding site. MD simulations confirm that conformers with this IMHB are energetically favorable. nih.gov When docked into a target protein, MD simulations can further assess the stability of the binding pose and the persistence of key intermolecular hydrogen bonds throughout the simulation. semanticscholar.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These calculations provide insights into molecular structure, reactivity, and spectroscopic properties. For pyrazine carboxamide derivatives, DFT has been used to calculate various molecular descriptors. researchgate.netscirp.orgbendola.com

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's chemical reactivity and its ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. bendola.com Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, which is crucial for understanding how the molecule will interact with the electrostatic field of a protein's active site. scirp.org

| Parameter | Significance |

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| MEP Surface | Visualizes electron density and predicts sites for intermolecular interactions. |

Homology Modeling for Uncharacterized Protein Targets

For many proteins, an experimentally determined three-dimensional structure from X-ray crystallography or NMR is not available. In such cases, homology modeling can be used to build a predictive 3D model of the target protein. uran.uanih.gov This technique relies on the known structure of a homologous protein (a "template") that shares a significant degree of sequence similarity. uran.ua

This approach has been critical in studying potential targets for pyrazinamide analogs. For instance, when the crystal structure of M. tuberculosis Prolyl-tRNA Synthetase (mtProRS) was unavailable, a high-quality homology model was constructed using the AlphaFold artificial intelligence system. nih.gov This model served as the receptor for subsequent molecular docking and molecular dynamics simulations to study the binding of 3-aminopyrazine-2-carboxamide derivatives, demonstrating the power of combining homology modeling with other computational techniques to investigate uncharacterized targets. nih.gov

Advanced QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. nih.gov

For pyrazinamide analogs, QSAR studies have been conducted to build models that predict antimycobacterial activity. nih.govresearchgate.net These models often incorporate descriptors such as the calculated n-octanol/water partition coefficient (ClogP), dipole moment, and various topological indices. nih.gov While specific QSAR models for this compound are not extensively detailed, the principles are widely applied. The systematic synthesis of related analogs with varying substituents on the pyrazine ring allows for the generation of data that is essential for building robust QSAR models. nih.govdigitellinc.com

Cheminformatics tools are essential for managing the chemical and biological data used in these studies, enabling the analysis of structure-activity relationships (SAR) and the development of predictive QSAR models. These approaches are integral to modern drug discovery efforts, helping to prioritize the synthesis of compounds with the highest predicted activity. newtbdrugs.org

Perspectives and Future Research Directions for 3 Amino 6 Fluoropyrazine 2 Carboxamide

Rational Design of Next-Generation Analogues with Enhanced Specificity

The rational design of next-generation analogues of 3-Amino-6-fluoropyrazine-2-carboxamide is guided by established structure-activity relationships (SAR) within the broader class of pyrazine (B50134) derivatives. Research into related compounds has identified key structural motifs that can be systematically modified to improve potency and, crucially, selectivity for specific biological targets, thereby minimizing off-target effects.

One of the primary targets for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) family of kinases, which are implicated in various cancers. SAR exploration of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has shown that modifications on the pyrazine ring and the N-phenyl group are critical for inhibitory activity. For instance, the identification of compound 18i as a pan-FGFR inhibitor highlights the potential of this scaffold. mdpi.com Molecular docking studies suggest that analogues can form key hydrogen bonds within the ATP-binding pocket of FGFRs. mdpi.com

Future design strategies for this compound analogues will likely focus on:

Modification of the Carboxamide Substituent: Introducing diverse alkyl, benzyl (B1604629), and phenyl groups to the carboxamide nitrogen can significantly modulate biological activity. Studies on N-substituted 3-aminopyrazine-2-carboxamides have shown that increasing the carbon chain length in alkyl derivatives enhances antimycobacterial and antibacterial activity. nih.govnih.gov

Substitution on the Pyrazine Ring: The fluorine atom at the 6-position is a key modification. Further exploration could involve introducing other small substituents to probe interactions with target proteins and fine-tune electronic properties.

Structure-Guided Design: Utilizing co-crystal structures of lead compounds bound to their targets, such as FGFR or mycobacterial enzymes, will enable the precise design of analogues with improved fit and enhanced interactions, leading to higher specificity. wiley.com A structure-guided approach has been successfully used to develop selective FGFR2 inhibitors from a related fragment series.

| Modification Strategy | Rationale / Observed Effect | Potential Target Class |

| Varying N-substituents on the carboxamide | Modulates lipophilicity and hydrogen bonding potential; longer alkyl chains increased antibacterial activity. nih.govnih.gov | Kinases, Bacterial Enzymes |

| Substitution at other pyrazine ring positions | Alters electronic properties and steric interactions to enhance binding affinity and selectivity. | Kinases |

| Molecular Hybridization | Combining the pyrazine scaffold with other known pharmacophores to create novel molecules with dual activity or improved properties. | Kinases, Other Enzymes |

| Isosteric Replacement | Replacing functional groups with bioisosteres to improve pharmacokinetic properties without losing biological activity. | Multiple Targets |

Exploration of Novel Therapeutic Indications and Biological Targets

While the 3-aminopyrazine-2-carboxamide (B1665363) scaffold is a known inhibitor of FGFRs in oncology, its derivatives have demonstrated a broad range of biological activities, suggesting that this compound could be repurposed or developed for novel therapeutic indications.

Antimicrobial Applications: Derivatives of 3-aminopyrazine-2-carboxamide have shown significant in vitro activity against various pathogens.

Antimycobacterial: The parent compound, pyrazinamide (B1679903), is a first-line antitubercular agent. nih.gov Analogues have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govarome-science.com The likely mechanism involves targeting essential mycobacterial enzymes. Molecular docking studies have implicated enoyl-ACP reductase (InhA), an enzyme crucial for mycolic acid synthesis, as a possible target. nih.gov Another promising target is Prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis. arome-science.com

Antibacterial and Antifungal: Activity has been observed against clinically important bacteria like Staphylococcus aureus and fungi such as Candida albicans and Trichophyton interdigitale. nih.govnih.gov

Other Indications: The pyrazine scaffold's ability to interact with various biological targets opens the door to other fields. For example, 3-Amino-6-bromopyrazine-2-carboxamide, a related analogue, is being explored in agrochemical research for the development of novel pesticides and herbicides, capitalizing on the stability offered by the halogen substituent. researchgate.net This suggests a potential application for the 6-fluoro analogue in agricultural chemistry.

| Potential Biological Target | Therapeutic Indication / Application | Supporting Evidence for Scaffold |

| Fibroblast Growth Factor Receptors (FGFRs) | Cancer (e.g., bladder, gastric, lung) | Derivatives identified as potent pan-FGFR inhibitors. mdpi.comnih.gov |

| Prolyl-tRNA Synthetase (ProRS) | Tuberculosis, Malaria | Adenosine-mimicking derivatives show high activity against mycobacteria. arome-science.comnih.gov |

| Enoyl-ACP Reductase (InhA) | Tuberculosis | Molecular docking suggests interaction with this key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov |

| Other Kinases | Cancer, Inflammatory Diseases | The scaffold is a common "kinase hinge-binder," suggesting potential activity against a wider range of kinases. acs.org |

| Novel Targets in Agrochemicals | Pesticide / Herbicide | Halogenated analogues are utilized in the development of agrochemicals. researchgate.net |

Integration of Multi-Omics Data in Compound Evaluation

To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond single-target assays and integrate multi-omics approaches. A systems biology perspective can elucidate the compound's mechanism of action, identify on- and off-target effects, and discover biomarkers for efficacy. mdpi.comnih.gov

Chemical Proteomics: This powerful technology can identify the direct binding partners of a compound within the entire proteome of a cell or tissue. mdpi.comnih.gov Techniques like drug affinity responsive target stability (DARTS) or quantitative proteomics methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can provide an unbiased, comprehensive profile of a compound's targets. researchgate.netpharmafeatures.compnas.org This is crucial for confirming intended targets like FGFR and for identifying previously unknown off-targets that could explain unexpected efficacy or side effects. nih.gov

Phosphoproteomics: For kinase inhibitors, phosphoproteomics is essential for mapping the downstream consequences of target engagement. By quantifying changes in thousands of phosphorylation sites across the cell, researchers can verify the inhibition of the intended signaling pathway (e.g., FGFR pathway) and uncover effects on other pathways. nih.govacs.org

Metabolomics: As the downstream output of cellular processes, the metabolome provides a functional readout of a drug's effect. nih.gov Metabolomics can help elucidate the mechanism of action, identify biomarkers of drug response, and assess potential toxicity by revealing how the compound alters cellular metabolic networks. nih.govcreative-proteomics.combiotech-spain.com

Integrated Analysis: The true power of these techniques lies in their integration. nih.gov Combining chemoproteomic data (direct targets) with phosphoproteomic, transcriptomic, and proteomic data (downstream effects) can build a complete regulatory network of a compound's action. nih.govnih.gov This holistic view is invaluable for optimizing lead compounds and developing personalized therapeutic strategies.

Development of High-Throughput Screening Methodologies

The discovery of novel analogues of this compound with superior properties requires the ability to screen large compound libraries efficiently. Developing robust high-throughput screening (HTS) assays tailored to the compound's potential targets is a critical step.

For Kinase Targets (e.g., FGFR):

Biochemical Assays: Luminescence-based assays, such as the Kinase-Glo® MAX assay, are widely used. bpsbioscience.com These assays measure ATP consumption during the kinase reaction and are readily adaptable to 96- or 384-well formats. wiley.com Radiometric assays that directly measure the transfer of a radiolabeled phosphate (B84403) to a substrate are considered a gold standard for their accuracy and reliability. reactionbiology.com

Cell-Based Assays: To assess compound activity in a more physiologically relevant context, cell-based HTS assays are essential. reactionbiology.com These can include assays that measure the phosphorylation of a direct downstream substrate of the target kinase or proliferation assays using cancer cell lines known to be dependent on FGFR signaling. reactionbiology.comresearchgate.net

For Antimicrobial Targets:

Whole-Cell Screening: The primary HTS approach for antimicrobials involves screening for inhibition of pathogen growth in liquid culture. uantwerpen.be Readouts can be based on luminescence (e.g., measuring bacterial ATP levels), fluorescence (using reporter strains expressing GFP), or absorbance (optical density). uantwerpen.be

Target-Based Biochemical Assays: For specific enzymes like Prolyl-tRNA synthetase (ProRS), single-step biochemical assays have been developed that are sensitive and suitable for HTS, enabling the rapid profiling of inhibitors. asm.orgmalariaworld.orgresearchgate.net

| Screening Approach | Assay Type | Principle | Primary Target Class |

| Biochemical HTS | Luminescence Kinase Assay | Measures remaining ATP after kinase reaction; lower signal indicates higher kinase activity. bpsbioscience.com | Kinases (FGFR) |

| Radiometric Kinase Assay | Measures incorporation of 33P-labeled phosphate from ATP onto a substrate. reactionbiology.com | Kinases (FGFR) | |

| Enzyme Activity Assay | Measures product formation for a specific enzyme target (e.g., ProRS) using a fluorescent or colorimetric substrate. malariaworld.org | Bacterial/Fungal Enzymes | |

| Cell-Based HTS | Cellular Phosphorylation Assay | Measures phosphorylation of a target kinase's substrate within the cell using antibody-based methods (e.g., ELISA). reactionbiology.com | Kinases (FGFR) |

| Cell Proliferation Assay | Measures the viability of cells (e.g., cancer cells or microbes) after compound treatment. reactionbiology.comuantwerpen.be | Kinases, Antimicrobial Targets | |

| Reporter Gene Assay | Uses cells engineered with a reporter gene (e.g., luciferase) whose expression is dependent on a specific signaling pathway. | Multiple Targets |

By systematically pursuing these future research directions, the full therapeutic potential of this compound and its next-generation analogues can be thoroughly investigated and potentially realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-fluoropyrazine-2-carboxamide, and how can coupling reagents improve yields?

- Methodology : The compound can be synthesized via amide coupling reactions. For example, coupling 3-amino-6-bromopyrazine-2-carboxylic acid with methylamine hydrochloride using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF). This method achieved an 82% yield after purification .

- Key Parameters : Reaction temperature (23°C), solvent choice (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical for reproducibility.

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirms structural integrity by identifying peaks for the amino (δ 6.5–7.0 ppm), fluoropyrazine (δ 8.2–8.5 ppm), and carboxamide (δ 2.8–3.2 ppm) groups.

- HPLC : Validates purity (>98%) using a C18 column with a water-acetonitrile gradient and UV detection at 254 nm .

- ESI-MS : Confirms molecular weight (m/z 157.1 for [M+H]+) and detects impurities .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) elucidate binding interactions of this compound with biological targets?

- Methodology :

Target Preparation : Retrieve the 3D structure of the target enzyme (e.g., kinase) from the PDB.

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.

Docking : Use AutoDock Vina with a search space covering the active site. The scoring function evaluates hydrogen bonding (amino/carboxamide groups) and hydrophobic interactions (fluorine atom) .

- Validation : Compare docking poses with co-crystallized ligands to assess binding mode accuracy.

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazine derivatives?

- Case Study : If Study A reports potent enzyme inhibition (IC50 = 50 nM) while Study B shows weak activity (IC50 > 1 µM):

Assay Conditions : Verify buffer pH, temperature, and co-factor requirements (e.g., Mg²+ for kinases).

Compound Integrity : Re-test purity via HPLC and confirm solubility in assay buffers .

Structural Confirmation : Use X-ray crystallography to rule out degradation or isomerization (e.g., chiral separation via Chiralpak® OD columns) .

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound?

- Approach :

- Fluorine Substitution : Replace fluorine with Cl or CF3 to modulate electron-withdrawing effects and lipophilicity (logP changes from 1.2 to 1.8) .

- Carboxamide Modification : Replace methylamide with cyclopropylamide to enhance metabolic stability (tested in human liver microsomes) .

- Synthetic Routes : Use [3+2] cycloaddition reactions with ethyl diazoacetate to introduce dihydropyrazole moieties .

Methodological Notes

- Contradiction Resolution : Always cross-validate contradictory data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Advanced Functionalization : For regioselective fluorination, use Selectfluor® in acetonitrile at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.